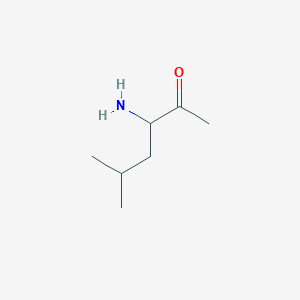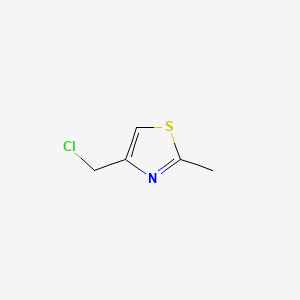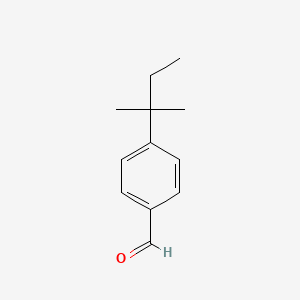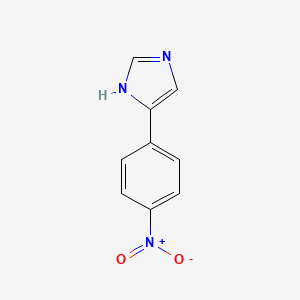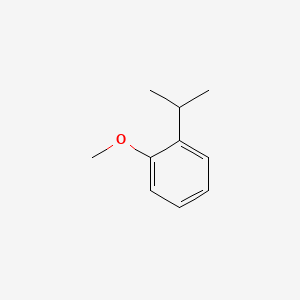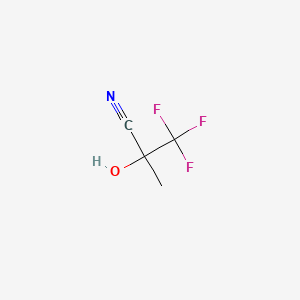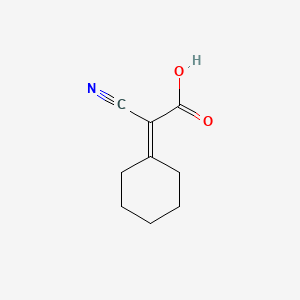
2-Cyano-2-cyclohexylidenessigsäure
Übersicht
Beschreibung
Cyclohexylidenecyanoacetic acid is an organic compound . It appears as a white crystalline solid . The molecular formula is C10H11NO2 and the molecular weight is 177.20g/mol .
Synthesis Analysis
The synthesis of Cyclohexylidenecyanoacetic acid involves the condensation of cyclohexanone and cyanoacetic acid in the presence of ammonium acetate . The reaction is carried out in a round-bottomed flask equipped with a side arm through which a capillary tube is inserted . The mixture is heated in an oil bath at 160–165° so that a vigorous reflux is maintained .
Molecular Structure Analysis
The molecular structure of Cyclohexylidenecyanoacetic acid can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Chemical Reactions Analysis
The chemical reactions involving Cyclohexylidenecyanoacetic acid can be analyzed using various techniques . For example, cyclic voltammetry can be a powerful tool to observe equilibria in solution .
Physical And Chemical Properties Analysis
Cyclohexylidenecyanoacetic acid has a melting point of 105-109 ℃ and a boiling point of 200-201 ℃ . More detailed physical and chemical properties can be analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Synthese von Cyanacrylat-Klebstoffen
Cyanacrylat-Klebstoffe, bekannt für ihre schnelle Polymerisation und starke Bindungseigenschaften, werden in verschiedenen Bereichen der Technologie und Medizin eingesetzt. Die Cyanogruppe in 2-Cyano-2-cyclohexylidenessigsäure kann zur Synthese von Cyanacrylatmonomeren verwendet werden, die die Grundlage für diese Klebstoffe bilden . Diese Klebstoffe finden Anwendungen von Haushaltsreparaturen bis hin zu medizinischen Operationen, wo sie als Gewebskleber verwendet werden.
. Dieses Wissen ist entscheidend für die Entwicklung neuer Synthesewege in der Pharma- und Materialwissenschaft.Modifikator für Klebstoffeigenschaften
Die Modifizierung der Eigenschaften von Klebstoffen, um ihre Leistung zu verbessern, ist ein bedeutender Forschungsbereich. This compound kann verwendet werden, um Cyanogruppen in Klebstoffformulierungen einzuführen, wodurch deren thermische Stabilität, Wasserbeständigkeit und Schlagfestigkeit verbessert werden . Solche Modifikationen können zur Entwicklung von Klebstoffen mit spezialisierten Anwendungen in Industrie und Gesundheitswesen führen.
Zwischenprodukt in organischen Synthesen
Als Zwischenprodukt in organischen Synthesen kann this compound an der Herstellung verschiedener organischer Verbindungen beteiligt sein. Seine reaktiven Stellen ermöglichen vielfältige Transformationen, was es zu einem vielseitigen Baustein bei der Synthese komplexer Moleküle für Arzneimittel, Agrochemikalien und Farbstoffe macht .
Forschung zur Polymermodifikation
Die Reaktivität der Cyanogruppe macht this compound zu einem Kandidaten für die Modifizierung von Polymeren. Sie kann in Polymerketten eingebaut werden, um deren physikalischen Eigenschaften zu verändern, z. B. die Erhöhung der Glasübergangstemperatur oder die Verbesserung der Haltbarkeit des Materials . Dies hat Auswirkungen auf die Entwicklung von fortschrittlichen Materialien für Luft- und Raumfahrt, Automobil und Elektronik.
Entwicklung selbstheilender Materialien
Innovative Forschung im Bereich selbstheilender Materialien, insbesondere in Betontechnologien, hat die Verwendung von Cyanacrylat-basierten Klebstoffen untersucht. This compound kann zur Formulierung dieser Klebstoffe beitragen, die zur Reparatur von Rissen und zur Verbesserung der Lebensdauer von Baustoffen entwickelt wurden .
Eigenschaften
IUPAC Name |
2-cyano-2-cyclohexylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMEGWTNNOKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190604 | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37107-50-9 | |
| Record name | 2-Cyano-2-cyclohexylideneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37107-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Cyclohexylidenecyanoacetic acid undergoes?
A1: The provided abstract [] highlights that Cyclohexylidenecyanoacetic acid can undergo decarboxylation. This process removes carbon dioxide from the carboxylic acid group, potentially leading to the formation of 1-cyclohexenylacetonitrile. The abstract also mentions carbonyl-active methylene condensations, indicating that the compound can participate in reactions where the methylene group (CH2) adjacent to the carbonyl group (C=O) acts as a nucleophile.
Q2: Are there any specific techniques mentioned in the research for working with Cyclohexylidenecyanoacetic acid?
A2: Yes, the research abstract [] mentions using a Dean and Stark apparatus. This type of apparatus is commonly employed in synthetic chemistry to remove water formed during a chemical reaction. This suggests that the reactions involving Cyclohexylidenecyanoacetic acid, such as condensation reactions, likely produce water as a byproduct.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


